2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Description

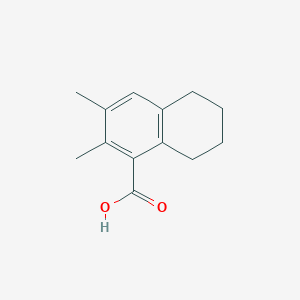

2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a partially hydrogenated naphthalene derivative featuring a carboxylic acid group at position 1 and methyl substituents at positions 2 and 3. Its core structure comprises a bicyclic system with a cyclohexane ring fused to a benzene ring (tetrahydronaphthalene, or "tetralin").

Properties

IUPAC Name |

2,3-dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)13(14)15/h7H,3-6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEMYDMEPZEMHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2)C(=C1C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of 2,3-dimethylnaphthalene to produce the tetrahydronaphthalene derivative, which is then subjected to carboxylation reactions to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve similar catalytic hydrogenation processes but on a larger scale. The use of high-pressure hydrogenation reactors and efficient catalysts such as palladium or platinum on carbon supports is common. The subsequent carboxylation step may involve the use of carbon dioxide under high pressure and temperature conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

Oxidation: Ketones, alcohols

Reduction: Alcohols, aldehydes

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of biochemical processes through binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations

5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid

- Structure : Lacks methyl groups at positions 2 and 3.

- Pharmacological Relevance: Used as an intermediate in synthesizing Palonosetron, a 5-HT3 receptor antagonist .

- Physical Properties : Forms centrosymmetric dimers via O–H∙∙∙O hydrogen bonds, with π-π stacking interactions (centroid distance: 3.83 Å) .

- Key Difference : Absence of methyl groups reduces steric hindrance and lipophilicity compared to the target compound.

4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic Acid

- Structure: Features an amino group at position 4 instead of methyl groups.

5,6,7,8-Tetrahydro-3-methoxy-5,5,8,8-tetramethyl-2-naphthalenecarboxaldehyde

- Structure : Contains methoxy and tetramethyl substituents, with an aldehyde functional group.

- Reactivity: The aldehyde group is highly reactive in nucleophilic additions, unlike the carboxylic acid in the target compound.

Hydrogenation Pattern and Functional Group Positioning

1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

- Structure : Hydrogenation spans positions 1–4 (classic tetralin system), differing from the 5–8 hydrogenation in the target compound.

- Implications : Altered ring conformation affects molecular geometry and interactions. The carboxylic acid at position 1 in both compounds may exhibit similar acidity, but spatial arrangement influences binding in biological systems .

Physical Properties

Biological Activity

2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS Number: 4242-18-6) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H12O2

- Molecular Weight : 176.22 g/mol

- Physical State : Solid (white to almost white powder)

- Melting Point : 150.0 to 154.0 °C

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Interaction : It has been shown to modulate the activity of specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as proliferation and apoptosis.

- Receptor Binding : The compound may interact with various receptors, altering signaling pathways that regulate cell growth and differentiation.

Biological Activities

Research indicates several key biological activities associated with this compound:

- Anti-inflammatory Effects : In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Neuroprotective Effects : The compound may protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP. This suggests a potential role for the compound as an anticancer agent.

Case Study 2: Neuroprotection

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound significantly reduced cell death and preserved mitochondrial function. This effect was linked to enhanced expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.